molecular formula C12H17ClN2O B1527894 3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1311315-82-8

3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1527894
CAS No.: 1311315-82-8
M. Wt: 240.73 g/mol
InChI Key: RZXBBBSNEBDZGS-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an indole ring system with an aminoethyl group and an ethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, heat transfer, and safety considerations. Process optimization techniques, such as reaction monitoring and control, are employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

  • Reduction: The compound can be reduced to form simpler derivatives, such as indole-2-ethanamine.

  • Substitution: The aminoethyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically use alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Indole-2-carboxylic acid derivatives.

  • Reduction: Indole-2-ethanamine.

  • Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or as a precursor for bioactive molecules.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Indole-2-carboxylic acid: Similar structure but lacks the aminoethyl and ethyl groups.

  • Indole-2-ethanamine: Similar structure but lacks the ethyl group.

  • 3-(2-Aminoethyl)aminopropyltrimethoxysilane: Similar structure but used primarily as a silane coupling agent.

Uniqueness: 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-2-8-3-4-11-10(7-8)9(5-6-13)12(15)14-11;/h3-4,7,9H,2,5-6,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXBBBSNEBDZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-82-8
Record name 2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride
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3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride
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3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride
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3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 5
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 6
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

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